3-Oxopyrrolidine-1-carbothioamide
Description
3-Oxopyrrolidine-1-carbothioamide is a pyrrolidine derivative featuring an oxo group at the 3-position and a carbothioamide (-C(=S)-NH₂) moiety at the 1-position.
Properties
Molecular Formula |
C5H8N2OS |
|---|---|
Molecular Weight |
144.20 g/mol |
IUPAC Name |
3-oxopyrrolidine-1-carbothioamide |
InChI |
InChI=1S/C5H8N2OS/c6-5(9)7-2-1-4(8)3-7/h1-3H2,(H2,6,9) |
InChI Key |
WEWULZQFGXJSDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1=O)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxopyrrolidine-1-carbothioamide can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of a nitrone with a dipolarophile, such as an olefin, can yield the desired pyrrolidine ring structure . Another method involves the Michael addition reactions of carboxylate-substituted enones with nitroalkanes, which can produce pyrrolidine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Oxopyrrolidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form corresponding carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The carbothioamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the carbothioamide group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxopyrrolidine-1-carbothioamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the synthesis of agrochemicals and materials science for the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Oxopyrrolidine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and subsequent catalytic activity . The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
The following analysis compares 3-Oxopyrrolidine-1-carbothioamide with structurally related pyrrolidine derivatives, focusing on substituent effects and inferred properties.
Structural and Functional Group Analysis
| Compound Name | CAS Number | Molecular Formula | Key Substituents (Position) |
|---|---|---|---|
| This compound | Not available | C₅H₈N₂OS | Oxo (3), Carbothioamide (1) |
| 1-Benzylpyrrolidine-3-carbothioamide | 1807938-29-9 | C₁₂H₁₆N₂S | Benzyl (1), Carbothioamide (3) |
Key Differences:
Substituent Position :
- In this compound, the carbothioamide group is at the 1-position, while the oxo group occupies the 3-position.
- In 1-Benzylpyrrolidine-3-carbothioamide, the 1-position is substituted with a benzyl group, and the carbothioamide is at the 3-position .
The benzyl group in 1-Benzylpyrrolidine-3-carbothioamide adds lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Molecular Weight and Complexity :
- The benzyl-substituted derivative (C₁₂H₁₆N₂S, MW = 220.33 g/mol) is larger and more hydrophobic than this compound (C₅H₈N₂OS, MW = 144.19 g/mol), influencing pharmacokinetic properties like absorption and metabolism.
Reactivity and Stability
- Carbothioamide Group :
Both compounds contain a carbothioamide group, which is less electronegative than carboxamides (-C(=O)-NH₂). This difference may alter metabolic stability, as thioamides are generally more resistant to hydrolysis by proteases . - Oxo vs. Benzyl Groups: The oxo group in this compound could participate in keto-enol tautomerism or serve as a site for nucleophilic attack, whereas the benzyl group in the analog is inert under most physiological conditions, conferring steric bulk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
